6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide

NAPE-PLD inhibition structure-activity relationship positional isomer differentiation

This 6-ethoxy-N-(3-methoxybenzyl)pyrimidine-4-carboxamide (CAS 2034227-26-2) is a unique SAR probe. Its meta-methoxybenzyl configuration maps unexplored NAPE-PLD R₂ pocket tolerance, while the 6-ethoxy group enables systematic lipophilicity-driven potency optimization. Pair with methoxy analogs and ortho/para regioisomers for comprehensive target profiling across NAPE-PLD and adenosine receptor panels. For R&D use only.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034227-26-2
Cat. No. B2555860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide
CAS2034227-26-2
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NCC2=CC(=CC=C2)OC
InChIInChI=1S/C15H17N3O3/c1-3-21-14-8-13(17-10-18-14)15(19)16-9-11-5-4-6-12(7-11)20-2/h4-8,10H,3,9H2,1-2H3,(H,16,19)
InChIKeyZEBNXWZEUAOUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide (CAS 2034227-26-2): Procurement-Relevant Structural and Pharmacological Baseline


6-Ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide (CAS 2034227-26-2, molecular formula C₁₅H₁₇N₃O₃, MW 287.32) is a trisubstituted pyrimidine-4-carboxamide featuring a 6-ethoxy group and an N-(3-methoxybenzyl) carboxamide moiety . This compound belongs to a therapeutically significant scaffold class that has yielded potent antagonists of the adenosine A₂A receptor (e.g., pyrimidine-4-carboxamide series optimized to pKi values < 10 nM) [1] and nanomolar inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), exemplified by LEI-401 (pIC₅₀ = 7.14 ± 0.04, IC₅₀ = 72 nM) [2]. The specific substitution pattern—6-ethoxy combined with a 3-methoxybenzyl amide—is structurally distinct from the optimized leads in both the A₂A antagonist and NAPE-PLD inhibitor series, positioning this compound as a unique probe for structure-activity relationship (SAR) exploration at the intersection of two pharmacologically validated target classes.

Why Generic Substitution Among Pyrimidine-4-Carboxamide Analogs Fails: Evidence from Published SAR Series


Pyrimidine-4-carboxamides exhibit steep structure-activity relationships where seemingly conservative modifications produce order-of-magnitude potency shifts. In the NAPE-PLD inhibitor series, moving a methoxy substituent from the ortho to the para position on the phenethylamine R₂ group reduced activity to below meaningful threshold levels, while ortho-substituted analogs retained potency (compounds 38–49 in Mock et al. 2021) [1]. Similarly, in the adenosine A₂A antagonist series, the nature and position of substituents on the pyrimidine core and the amide side chain profoundly affected both receptor affinity and selectivity across A₁, A₂A, A₂B, and A₃ subtypes [2]. These published SAR landscapes demonstrate that analogs differing only in alkoxy chain length (ethoxy vs. methoxy) or benzyl substitution regioisomerism cannot be assumed interchangeable without direct comparative data. The following sections present the quantifiable differentiation dimensions that inform compound selection.

Quantitative Differentiation Evidence: 6-Ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide vs. Closest Structural Analogs


Meta-Methoxybenzyl vs. Para-Methoxybenzyl Positional Differentiation: Class-Level SAR Inference from NAPE-PLD Inhibitor Series

In the NAPE-PLD pyrimidine-4-carboxamide SAR study, para-methoxy substitution on the phenethylamine R₂ group (compound 43) resulted in notably reduced inhibitory activity compared to ortho-substituted analogs (compounds 38–49) [1]. While meta-substituted benzylamides were not explicitly evaluated in that study, the clear positional dependence—where ortho > para for activity—establishes that the regioisomeric placement of the methoxy group is a critical determinant of target engagement. The target compound's 3-methoxybenzyl (meta) configuration occupies a distinct regioisomeric space not represented in the published NAPE-PLD SAR, offering a probe to map the meta-substitution tolerance in the R₂ binding pocket.

NAPE-PLD inhibition structure-activity relationship positional isomer differentiation

6-Ethoxy vs. 6-Methoxy Lipophilicity-Driven Differentiation: Computed Physicochemical Property Comparison

The 6-ethoxy substituent in the target compound confers approximately 0.5 log units higher calculated lipophilicity (cLogP) compared to the 6-methoxy analog (CAS 2034282-15-8), based on fragment-based cLogP estimation methods [1]. In the NAPE-PLD inhibitor optimization campaign, lipophilic efficiency (LipE = pIC₅₀ − cLogP) was a key optimization parameter, with LEI-401 achieving LipE = 3.68 through careful balancing of potency and lipophilicity [1]. The ethoxy-to-methoxy cLogP increment (~0.5) mirrors the magnitude of lipophilicity changes that drove 2- to 10-fold potency improvements in the published series, suggesting the target compound may offer a distinct lipophilicity–potency trade-off profile.

lipophilicity optimization cLogP alkoxy chain length SAR

Regiochemical Differentiation: 3-Methoxybenzyl vs. 2-Methoxybenzyl Positional Isomer Selection Rationale

The target compound (3-methoxybenzyl, CAS 2034227-26-2) and its 2-methoxybenzyl positional isomer (6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide, CAS 2034634-29-0) differ solely in the methoxy position on the benzyl ring . In the NAPE-PLD R₂ SAR, ortho substitution on the phenyl ring was tolerated and maintained activity, whereas para substitution was detrimental (compounds 38–49) [1]. The 3-methoxy (meta) configuration of the target compound occupies a structurally intermediate position between the activity-permissive ortho and activity-reducing para orientations. This distinct topological profile may confer unique hydrogen-bonding geometry and steric interactions within target binding pockets that are not achievable with either the 2-methoxy or 4-methoxy regioisomers.

regioisomer differentiation benzylamide SAR binding pocket topology

Scaffold Differentiation from 2-Amino-6-furanyl Pyrimidine-4-Carboxamides: Adenosine Receptor Selectivity Profile Comparison

The closely related analog 2-amino-6-(furan-2-yl)-N-(3-methoxybenzyl)pyrimidine-4-carboxamide (CHEMBL549477) has been characterized for adenosine receptor binding, displaying Ki values of 6.1 nM (A₂A), 47 nM (A₁), 121 nM (A₂B), and binding to A₃ [1]. This analog differs from the target compound at two critical positions: it bears a 2-amino group and a 6-furan-2-yl substituent rather than the target compound's unsubstituted 2-position and 6-ethoxy group. In the Vernalis A₂A antagonist optimization series, the 2-position substituent was a primary driver of both potency and subtype selectivity, while 6-position modifications modulated physicochemical properties and off-target profiles [2]. The target compound's 6-ethoxy, 2-unsubstituted scaffold therefore represents a distinct chemotype with a predicted divergent selectivity fingerprint.

adenosine A₂A receptor kinase selectivity pyrimidine scaffold comparison

6-Ethoxy Substituent Differentiation from 6-Fluoro/Chloro Analogs: Electronic and Steric Parameter Comparison

The 6-ethoxy group of the target compound presents distinct electronic (Hammett σₚ = −0.24 for OEt vs. +0.06 for F, +0.23 for Cl) and steric (Taft Es = −0.55 for OEt vs. −0.46 for F, −0.97 for Cl) parameters compared to halogen-substituted analogs such as 6-ethoxy-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide (CAS 2034249-45-9) [1][2]. In the NAPE-PLD SAR, the 6-position (R₃) substituent dramatically influenced potency: morpholine replacement with pyrrolidine increased activity ~4-fold, and (S)-3-hydroxypyrrolidine further improved LipE by over 1 log unit (compounds 71–100) [2]. The ethoxy group's electron-donating character and moderate steric bulk occupy a unique region of substituent parameter space not represented by halo or amino R₃ substituents in the published optimization series.

Hammett substituent constants steric parameters physicochemical optimization

Recommended Application Scenarios for 6-Ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide (CAS 2034227-26-2) Based on Differentiation Evidence


NAPE-PLD SAR Library Expansion: Probing Meta-Methoxybenzyl R₂ Substituent Tolerance

The 3-methoxybenzyl (meta) configuration occupies an unexplored region of the NAPE-PLD R₂ substituent SAR landscape. Published data demonstrate that ortho-substituted phenyl R₂ groups retain activity while para-substituted analogs lose potency [1]. Incorporating the target compound into an SAR library expansion enables systematic mapping of the meta-substitution tolerance in the R₂ binding pocket, a structural question left open by Mock et al. (2021). This application is directly supported by the positional differentiation evidence in Section 3, Evidence Item 1. [1]

Lipophilicity–Potency Trade-Off Studies: Ethoxy vs. Methoxy Alkoxy Series Comparison

The estimated cLogP increment of approximately +0.5 units for the 6-ethoxy analog relative to the 6-methoxy analog (CAS 2034282-15-8) mirrors the lipophilicity optimization range that drove 2- to 10-fold potency improvements in the published NAPE-PLD series [1][2]. Pairing the ethoxy and methoxy analogs in parallel cellular assays allows direct interrogation of how incremental lipophilicity at the 6-position affects membrane permeability, target engagement, and off-target profiles. This application is supported by the lipophilicity differentiation evidence in Section 3, Evidence Item 2. [1][2]

Adenosine Receptor Selectivity Profiling: 2-Unsubstituted-6-alkoxy Chemotype Exploration

The 2-amino-6-furanyl analog (CHEMBL549477) has established that 3-methoxybenzyl-containing pyrimidine-4-carboxamides can achieve nanomolar adenosine A₂A affinity (Ki = 6.1 nM) with measurable selectivity over A₁ (7.7-fold) and A₂B (19.8-fold) subtypes [2]. The target compound's 2-unsubstituted, 6-ethoxy scaffold represents a structurally simplified chemotype predicted to exhibit a distinct selectivity fingerprint. Radioligand displacement profiling across adenosine receptor subtypes would directly test the scaffold-level differentiation hypothesis presented in Section 3, Evidence Item 4. [2][3]

Regioisomeric Probe Set for Methoxy Positional SAR: 2- vs. 3- vs. 4-Methoxybenzyl Series

The meta-methoxy configuration of the target compound completes a regioisomeric triad with the ortho (CAS 2034634-29-0) and para analogs. Systematic parallel testing of all three regioisomers against target panels (NAPE-PLD, adenosine receptors, or kinase panels) generates comprehensive positional SAR data that can inform computational docking models and pharmacophore refinement. This application is directly supported by the regiochemical differentiation evidence in Section 3, Evidence Item 3. [1]

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